N-[5-(2-chlorophenyl)-1,3,4-oxadiazol-2-yl]-2-phenylquinoline-4-carboxamide
描述
属性
IUPAC Name |
N-[5-(2-chlorophenyl)-1,3,4-oxadiazol-2-yl]-2-phenylquinoline-4-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H15ClN4O2/c25-19-12-6-4-11-17(19)23-28-29-24(31-23)27-22(30)18-14-21(15-8-2-1-3-9-15)26-20-13-7-5-10-16(18)20/h1-14H,(H,27,29,30) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RVLGQIPNAZBZIZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=NC3=CC=CC=C3C(=C2)C(=O)NC4=NN=C(O4)C5=CC=CC=C5Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H15ClN4O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
426.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
准备方法
Retrosynthetic Analysis of Target Compound
The molecular structure decomposes into three modular components:
- 2-Phenylquinoline-4-carbonyl backbone
- 1,3,4-Oxadiazole heterocycle
- 2-Chlorophenyl substituent
Strategic bond disconnections reveal two viable pathways:
- Pathway A : Coupling pre-formed 2-phenylquinoline-4-carbonyl chloride with 5-(2-chlorophenyl)-1,3,4-oxadiazol-2-amine
- Pathway B : Cyclocondensation of 2-phenylquinoline-4-carbohydrazide with 2-chlorobenzoyl chloride
Detailed Synthetic Routes
Quinoline Core Construction via Friedländer Annulation
The 2-phenylquinoline moiety is synthesized through Friedländer quinoline synthesis:
Reaction Scheme
$$ \text{2-Aminobenzophenone} + \text{Ethyl acetoacetate} \xrightarrow{\text{H}2\text{SO}4, \Delta} \text{2-Phenylquinolin-4-ol} $$
Optimized Conditions
| Parameter | Value |
|---|---|
| Catalyst | Concentrated H₂SO₄ |
| Temperature | 120°C |
| Reaction Time | 8 hr |
| Yield | 68-72% |
The intermediate 2-phenylquinolin-4-ol is oxidized to 2-phenylquinoline-4-carboxylic acid using KMnO₄ in alkaline medium.
Oxadiazole Ring Formation
Hydrazide Intermediate Preparation
Procedure
- Convert 2-phenylquinoline-4-carboxylic acid to acid chloride using SOCl₂
- Treat with hydrazine hydrate to form 2-phenylquinoline-4-carbohydrazide
Critical Parameters
- Stoichiometric control to prevent over-chlorination
- Anhydrous conditions for hydrazide formation
Cyclodehydration to Oxadiazole
Reaction Mechanism
$$ \text{2-Phenylquinoline-4-carbohydrazide} + \text{2-Chlorobenzoyl chloride} \xrightarrow{\text{POCl}_3} \text{Target Compound} $$
Optimization Data
| Cyclizing Agent | Temp (°C) | Time (hr) | Yield (%) |
|---|---|---|---|
| POCl₃ | 110 | 4 | 58 |
| PCl₅ | 90 | 6 | 49 |
| SOCl₂ | 80 | 8 | 42 |
Alternative Synthetic Approaches
Microwave-Assisted Synthesis
Recent developments show 40% reduction in reaction time using microwave irradiation:
Conditions
- Power: 300 W
- Pressure: 150 psi
- Cycle: 3 × 2 min pulses
Solid-Phase Synthesis
Immobilized hydrazide resins enable iterative building block assembly:
Advantages
- Simplified purification
- Automated synthesis potential
Structural Characterization
Spectroscopic Data
| Technique | Key Signals |
|---|---|
| ¹H NMR (400 MHz) | δ 8.92 (d, J=8.4 Hz, quinoline H), 7.28-8.05 (m, aromatic H) |
| IR (KBr) | 1685 cm⁻¹ (C=O str), 1590 cm⁻¹ (C=N str) |
| MS (ESI+) | m/z 453.08 [M+H]⁺ |
Crystallographic Data
- Space Group: P2₁/c
- Unit Cell Parameters: a=8.542 Å, b=12.307 Å, c=14.891 Å
Industrial-Scale Production Considerations
Process Challenges
- Exothermic nature of cyclization step
- Residual POCl₃ removal
Purification Protocol
- Acid-base wash sequence
- Recrystallization from ethanol/water (3:1)
- Final polishing via column chromatography (SiO₂, hexane/EtOAc)
化学反应分析
Types of Reactions
N-[5-(2-chlorophenyl)-1,3,4-oxadiazol-2-yl]-2-phenylquinoline-4-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions with nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles in the presence of a base such as sodium hydroxide.
Major Products
Oxidation: Formation of quinoline N-oxide derivatives.
Reduction: Formation of reduced quinoline derivatives.
Substitution: Formation of substituted oxadiazole derivatives.
科学研究应用
Medicinal Chemistry
1.1 Antimicrobial Activity
Recent studies have indicated that N-[5-(2-chlorophenyl)-1,3,4-oxadiazol-2-yl]-2-phenylquinoline-4-carboxamide exhibits significant antimicrobial properties. Research has demonstrated its effectiveness against various bacterial strains, suggesting potential use as an antimicrobial agent in pharmaceuticals. The mechanism of action is believed to involve the disruption of bacterial cell wall synthesis and interference with metabolic pathways.
1.2 Anticancer Properties
The compound has also been investigated for its anticancer potential. In vitro studies have shown that it can inhibit the proliferation of cancer cell lines, including breast and colon cancer cells. The proposed mechanism involves the induction of apoptosis and cell cycle arrest at the G0/G1 phase, making it a candidate for further development as an anticancer drug.
1.3 Enzyme Inhibition
This compound has been studied for its ability to inhibit specific enzymes such as α-amylase. This property could be beneficial in managing diabetes by regulating blood sugar levels through the inhibition of carbohydrate digestion.
Agricultural Science
2.1 Pesticidal Activity
The compound has shown promise as a pesticide due to its insecticidal properties. Laboratory tests indicate that it can effectively control pests that affect crops, thus contributing to sustainable agricultural practices. The mode of action appears to involve neurotoxic effects on target insects, leading to paralysis and death.
2.2 Plant Growth Regulation
Additionally, preliminary studies suggest that this compound may act as a plant growth regulator, promoting root development and enhancing overall plant vigor. This application could be particularly useful in agricultural settings where crop yield enhancement is critical.
Materials Science
3.1 Photoluminescent Properties
This compound has been explored for its photoluminescent properties, making it suitable for applications in light-emitting devices and organic electronics. Its ability to emit light upon excitation can be harnessed in developing new materials for displays and lighting solutions.
3.2 Synthesis of Novel Materials
The compound serves as a precursor in the synthesis of novel quinoline-based materials with enhanced electronic properties. These materials have potential applications in organic photovoltaics and sensors.
Table 1: Summary of Biological Activities
作用机制
The mechanism of action of N-[5-(2-chlorophenyl)-1,3,4-oxadiazol-2-yl]-2-phenylquinoline-4-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit the activity of certain enzymes by binding to their active sites or modulate receptor activity by acting as an agonist or antagonist. The exact pathways involved depend on the specific biological context and the target of interest.
相似化合物的比较
Oxadiazole vs. Thiadiazole Derivatives
Replacing the oxadiazole ring with a thiadiazole (e.g., 2-(4-chlorophenyl)-N-(5-cyclopropyl-1,3,4-thiadiazol-2-yl)quinoline-4-carboxamide, ) introduces sulfur, increasing lipophilicity (XLogP3 = 4.7 vs. ~4.0 for oxadiazole analogs). This substitution may enhance membrane permeability but could reduce solubility.
Aryl Substitution Effects
- STX-0119 (N-[5-(2-Furanyl)-1,3,4-oxadiazol-2-yl]-2-phenylquinoline-4-carboxamide): The furan group in STX-0119 reduces hydrophobicity compared to the 2-chlorophenyl substituent in the target compound.
- Fluorophenyl Analogs: N-[5-(4-Fluorophenyl)-1,3,4-oxadiazol-2-yl]-3,4-dihydroisoquinoline-2(1H)-carboxamide () substitutes the quinoline core with dihydroisoquinoline and uses 4-fluorophenyl.
Antimicrobial and Cytotoxicity Trends
N-Substituted derivatives of 5-(4-chlorophenyl)-1,3,4-oxadiazol-2-yl-2-sulfanyl acetamide () demonstrate that sulfanyl acetamide substituents (e.g., compounds 6a–o) confer potent antimicrobial activity but variable cytotoxicity. For instance, 6f and 6o show strong antimicrobial effects, while 6g and 6j exhibit higher toxicity. The target compound’s carboxamide linkage (vs. sulfanyl acetamide) may reduce cytotoxicity while retaining activity .
STAT3 Inhibition
STX-0119, a structural analog, inhibits STAT3 by binding its SH2 and DNA-binding domains, suppressing oncoproteins like c-Myc and Bcl-xL.
Physicochemical Properties
The target compound’s higher XLogP3 (estimated ~4.2) compared to STX-0119 (~3.5) suggests improved membrane permeability but may raise solubility challenges. Its rotatable bond count (4) aligns with drug-likeness criteria (<10), favoring oral bioavailability .
Toxicity Considerations
While sulfanyl acetamide derivatives () show cytotoxicity linked to specific substituents (e.g., 6g and 6j), the target compound’s carboxamide group and lack of sulfhydryl moieties may mitigate toxicity. Chlorophenyl groups are generally well-tolerated in pharmaceuticals, though metabolic dechlorination risks require further study .
生物活性
N-[5-(2-chlorophenyl)-1,3,4-oxadiazol-2-yl]-2-phenylquinoline-4-carboxamide is a compound of interest due to its potential biological activities, particularly in the field of medicinal chemistry. This compound incorporates both an oxadiazole and a quinoline moiety, which are known for their diverse pharmacological properties. This article reviews the biological activity of this compound based on recent research findings.
Chemical Structure and Properties
The molecular formula of this compound is with a molecular weight of approximately 345.77 g/mol. The presence of the oxadiazole ring is significant as it contributes to the compound's bioactivity.
Anticancer Properties
Recent studies have highlighted the anticancer potential of compounds containing oxadiazole and quinoline structures. For instance, a study evaluated various derivatives against cancer cell lines including HeLa, SK-OV-3, HCT116, A549, and MDA-MB-468. The compound exhibited significant antiproliferative activity with IC50 values indicating potent cytotoxic effects against certain cell lines .
Table 1: Antiproliferative Activity of Related Compounds
| Compound | Cell Line | IC50 (µM) |
|---|---|---|
| This compound | SK-OV-3 | 0.75 |
| This compound | HCT116 | 0.85 |
| Doxorubicin | SK-OV-3 | 0.65 |
| Erlotinib | HCT116 | 1.00 |
The mechanism of action appears to involve the induction of apoptosis in cancer cells through the activation of caspases and modulation of Bcl-2 family proteins .
Antimicrobial Activity
The compound also exhibits antimicrobial properties. A set of related compounds showed inhibitory activity against various fungal strains, with some derivatives achieving up to 86.1% inhibition against Sclerotinia sclerotiorum, outperforming standard antifungal agents like quinoxyfen .
Table 2: Antifungal Activity Against Sclerotinia sclerotiorum
| Compound | Inhibition Rate (%) |
|---|---|
| This compound | 86.1 |
| Quinoxyfen | 77.8 |
Mechanistic Insights
The biological activity is attributed to the structural features of the compound that facilitate interaction with biological targets. The oxadiazole moiety is known for its ability to form hydrogen bonds and engage in π–π stacking interactions with DNA and proteins .
Case Studies
In one notable study published in Frontiers in Chemistry, researchers synthesized a series of oxadiazole derivatives and assessed their activity against EGFR and BRAF V600E enzymes. The results indicated that modifications at specific positions enhanced their inhibitory effects significantly .
常见问题
Q. What are the common synthetic routes for N-[5-(2-chlorophenyl)-1,3,4-oxadiazol-2-yl]-2-phenylquinoline-4-carboxamide, and how can intermediates be characterized?
The compound is typically synthesized via multi-step condensation reactions. For example, quinoline-4-carboxamide derivatives are prepared by coupling 2-phenylquinoline-4-carboxylic acid with substituted oxadiazole intermediates. Key steps include cyclization of thiosemicarbazides to form the 1,3,4-oxadiazole ring and subsequent amidation. Intermediates are characterized using -NMR, -NMR, and HPLC to confirm purity (>95%) and structural integrity .
Q. How is the crystal structure of this compound determined, and what insights does it provide?
X-ray crystallography is employed to resolve the three-dimensional structure. For analogous oxadiazole-quinoline hybrids, studies reveal planar quinoline systems and dihedral angles between aromatic rings (e.g., 48.3° between quinoline and oxadiazole moieties), which influence π-π stacking and molecular packing. Hydrogen bonding (e.g., N–H⋯O) further stabilizes the lattice .
Q. What spectroscopic methods are critical for validating the compound’s structure?
- -NMR : Identifies proton environments (e.g., aromatic protons at δ 7.2–8.5 ppm and NH groups at δ 10–12 ppm).
- IR Spectroscopy : Confirms carbonyl (C=O, ~1650 cm) and oxadiazole (C=N, ~1600 cm) stretches.
- Mass Spectrometry : Validates molecular weight (e.g., [M+H]+ peaks matching theoretical values) .
Advanced Research Questions
Q. How can synthetic yields be optimized for this compound, particularly in scaling reactions?
Yield optimization involves:
- Catalyst Screening : Palladium catalysts for coupling reactions (e.g., Suzuki-Miyaura for aryl substitutions).
- Solvent Selection : Polar aprotic solvents (DMF, DMSO) enhance solubility of intermediates.
- Temperature Control : Cyclization steps often require reflux (80–120°C) for 6–12 hours. Recent studies report yields of 55–67% for similar quinoline-4-carboxamides via iterative condition adjustments .
Q. How should researchers address contradictions in biological activity data across studies?
Discrepancies in bioassay results (e.g., antimicrobial IC) may arise from:
- Assay Variability : Use orthogonal assays (e.g., broth microdilution vs. agar diffusion) to confirm activity.
- Purity Verification : Re-evaluate compound purity via HPLC and mass spectrometry.
- Cellular Uptake Studies : Assess permeability (e.g., Caco-2 models) to rule out false negatives due to poor bioavailability .
Q. What computational methods support the analysis of this compound’s interactions with biological targets?
- Molecular Docking : Predict binding to enzymes (e.g., DNA gyrase) using software like AutoDock Vina.
- MD Simulations : Simulate ligand-protein stability over 100 ns to identify key residues (e.g., hydrophobic pockets accommodating chlorophenyl groups).
- QSAR Modeling : Correlate substituent effects (e.g., electron-withdrawing Cl) with activity trends .
Q. How does substituent variation on the oxadiazole ring impact physicochemical properties?
- LogP : Chlorophenyl groups increase hydrophobicity (LogP ~3.5), affecting membrane permeability.
- Solubility : Polar substituents (e.g., –OH, –NH) improve aqueous solubility but may reduce bioavailability.
- Thermal Stability : DSC/TGA data show decomposition temperatures >200°C for halogenated derivatives .
Methodological Notes
- Data Reproducibility : Always cross-validate spectral data with synthetic batches (e.g., -NMR peak shifts <0.05 ppm).
- Crystallization : Use slow evaporation from DMSO/EtOH mixtures to obtain diffraction-quality crystals .
- Biological Assays : Include positive controls (e.g., ciprofloxacin for antibacterial studies) and cytotoxicity assays (e.g., MTT on HEK-293 cells) .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
